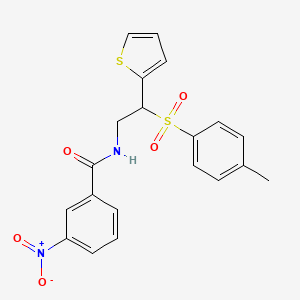

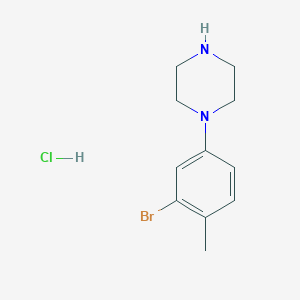

![molecular formula C25H32N4O4S B2414392 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 476452-53-6](/img/structure/B2414392.png)

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several interesting functional groups. It has an adamantane core, which is a type of diamondoid and is known for its stability and unique properties . Attached to this core is a 1,2,4-triazole ring, a type of heterocycle that often exhibits pharmacological activity. The molecule also contains a methoxyphenyl group and a sulfanylacetate ester.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantane core would provide a rigid, three-dimensional structure, while the other groups would add functionality and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. For example, the ester could undergo hydrolysis or transesterification reactions. The triazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the adamantane core would likely make the compound quite stable and resistant to heat and chemical attack .Scientific Research Applications

Spectral and Quantum Chemical Analysis

- Spectral Analysis : The compound has been analyzed using Fourier transform infrared and Raman spectra, showing features of intramolecular charge transfer, indicating its potential in molecular studies (Al-Ghulikah et al., 2019).

Tubulin Targeting for Anticancer Applications

- Anticancer Potential : Analogues of this compound, particularly those with an adamantane-1-acetate structure, have shown the ability to inhibit cell proliferation and stimulate depolymerization of microtubules in cancer cells (Zefirov et al., 2020).

Antioxidant Abilities

- Antioxidant Properties : Derivatives of this compound, particularly those containing triazol-3-yl and acetohydrazide groups, have demonstrated higher antioxidant ability than standard controls (Šermukšnytė et al., 2022).

Molecular Structure and Pharmacological Properties

- Molecular Structure Studies : Investigations into the molecular structure of similar adamantane derivatives have been conducted, providing insights into the effects of structural modifications on biological activity (Al-Wahaibi et al., 2018).

Anticancer Activity

- Anticancer Applications : Studies on naproxen derivatives structurally related to this compound have shown significant in vitro anticancer activity against various cancer cell lines, indicating the potential of adamantane-1-carbonylamino derivatives in cancer treatment (Han et al., 2018).

Synthesis and Characterization

- Synthesis and Physical-Chemical Properties : The synthesis process of similar adamantane and 1,2,4-triazole derivatives has been explored, providing a foundation for the development of new drugs with high biological activity (Odyntsova, 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O4S/c1-3-33-22(30)15-34-24-28-27-21(29(24)19-4-6-20(32-2)7-5-19)14-26-23(31)25-11-16-8-17(12-25)10-18(9-16)13-25/h4-7,16-18H,3,8-15H2,1-2H3,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOZEXMKGDYMOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

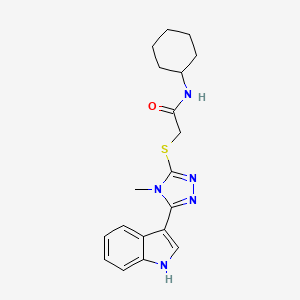

![6-chloro-N'-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide](/img/structure/B2414310.png)

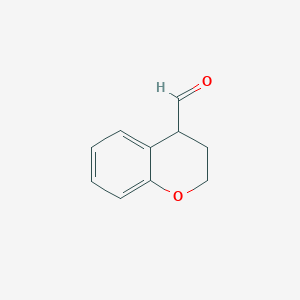

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2414311.png)

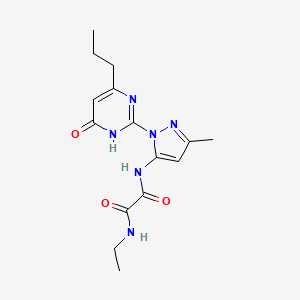

![3-(4-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2414314.png)

![6-(3,4-dimethylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2414320.png)

![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2414324.png)

![1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2414325.png)

![N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2414327.png)